2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid
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Overview
Description
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxycarbonyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid typically involves the esterification of a phenolic compound followed by a series of organic reactions to introduce the methoxycarbonyl and acetic acid groups. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the hydroxy group.
2-(3-(Methoxycarbonyl)phenyl)acetic acid: Similar structure but with different positioning of the methoxycarbonyl group
Uniqueness
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is unique due to the presence of both hydroxy and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2-hydroxy-3-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-15-10(14)7-4-2-3-6(9(7)13)5-8(11)12/h2-4,13H,5H2,1H3,(H,11,12) |
InChI Key |
INEPUXHUQGPIRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)CC(=O)O |
Origin of Product |
United States |
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